molecular formula C8H11ClN2O B1438812 N-(pyridin-2-ylmethyl)acetamide hydrochloride CAS No. 1170528-07-0

N-(pyridin-2-ylmethyl)acetamide hydrochloride

Cat. No.: B1438812
CAS No.: 1170528-07-0
M. Wt: 186.64 g/mol
InChI Key: BRECTPXCYBQPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-2-ylmethyl)acetamide hydrochloride can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with acetic anhydride to form N-(pyridin-2-ylmethyl)acetamide, which is then treated with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions typically involve mild temperatures and the use of solvents such as toluene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2) and tert-butyl hydroperoxide (TBHP) for oxidation, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction . The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted pyridines .

Scientific Research Applications

N-(pyridin-2-ylmethyl)acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridin-2-ylmethyl)acetamide hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications in different fields. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in research and industry .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-7(11)10-6-8-4-2-3-5-9-8;/h2-5H,6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRECTPXCYBQPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=CC=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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